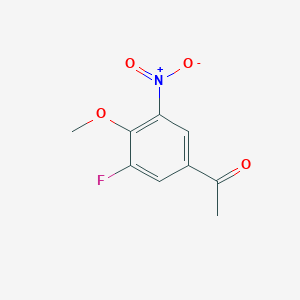
1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-fluoro-4-methoxyacetophenone, followed by oxidation to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale synthesis.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can enhance binding affinity to specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone can be compared with similar compounds such as:
- 1-(3-Fluoro-4-nitrophenyl)ethanone
- 1-(3-Fluoro-4-methoxyphenyl)ethanone
- 1-(3-Fluoro-5-nitrophenyl)ethanone
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H8FNO4 |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8FNO4/c1-5(12)6-3-7(10)9(15-2)8(4-6)11(13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
VSLHAXHPSFINKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1)F)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


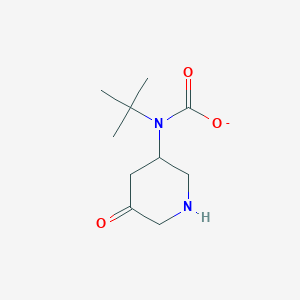
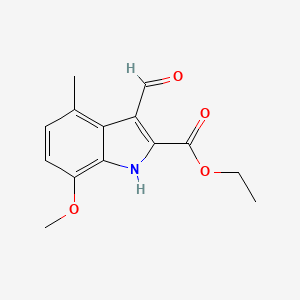
![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)

![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)

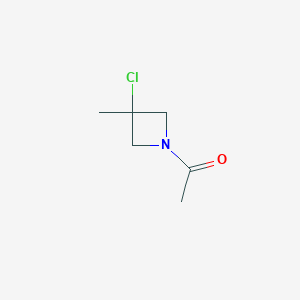

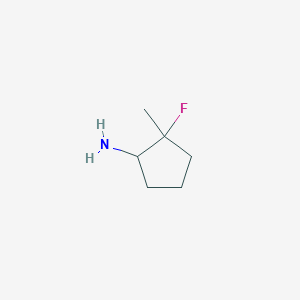

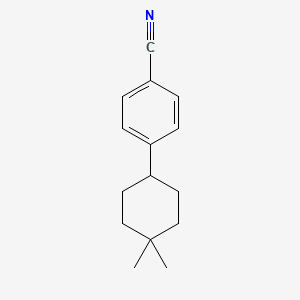
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
